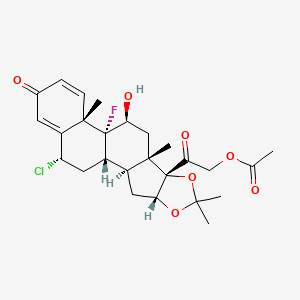
21-Acetyl-6alpha-chlorotriamcinoloneAcetonide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
21-Acetyl-6alpha-chlorotriamcinolone Acetonide is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is a derivative of triamcinolone, modified to enhance its pharmacological effects. This compound is known for its potent activity and is used in various therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 21-Acetyl-6alpha-chlorotriamcinolone Acetonide involves multiple steps, starting from triamcinolone. The key steps include chlorination at the 6-alpha position and acetylation at the 21 position. The reaction conditions typically involve the use of chlorinating agents like thionyl chloride and acetylating agents such as acetic anhydride under controlled temperatures and pH conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in optimizing the yield and reducing production costs.
化学反応の分析
Types of Reactions: 21-Acetyl-6alpha-chlorotriamcinolone Acetonide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 21-acetyl-6alpha-chlorotriamcinolone carboxylic acid, while reduction can produce 21-acetyl-6alpha-chlorotriamcinolone alcohol.
科学的研究の応用
21-Acetyl-6alpha-chlorotriamcinolone Acetonide is extensively used in scientific research due to its diverse applications:
Chemistry: Used as a reference compound in analytical studies.
Biology: Employed in studies related to cell signaling and gene expression.
Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceutical formulations.
作用機序
The mechanism of action of 21-Acetyl-6alpha-chlorotriamcinolone Acetonide involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
類似化合物との比較
Triamcinolone: The parent compound, less potent compared to its acetylated and chlorinated derivative.
Fluocinolone Acetonide: Another corticosteroid with similar anti-inflammatory properties but different chemical modifications.
Betamethasone: A potent corticosteroid with a different structure but similar therapeutic effects.
Uniqueness: 21-Acetyl-6alpha-chlorotriamcinolone Acetonide stands out due to its enhanced potency and specific modifications that improve its pharmacokinetic and pharmacodynamic profiles. The presence of the acetyl and chloro groups at specific positions contributes to its unique properties and effectiveness.
特性
分子式 |
C26H32ClFO7 |
|---|---|
分子量 |
511.0 g/mol |
IUPAC名 |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-19-chloro-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H32ClFO7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3/t15-,16-,18-,19-,21+,23-,24-,25-,26+/m0/s1 |
InChIキー |
QKCQMVXAOYYSJU-IUGZLZTKSA-N |
異性体SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)Cl)F)O)C)OC(O2)(C)C |
正規SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)Cl)F)O)C)OC(O2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



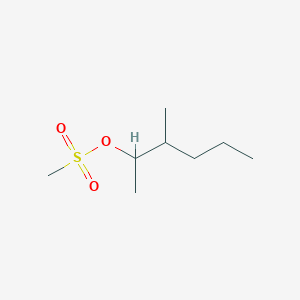
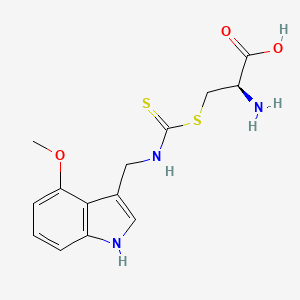
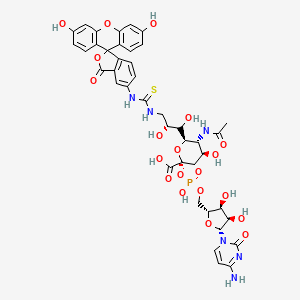
![3-Isobutyl-9,10-dimethoxy-6,7-dihydropyrido[2,1-a]isoquinolin-5-ium Chloride](/img/structure/B13861728.png)
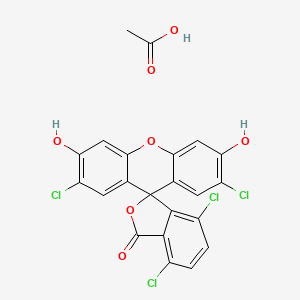

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]oxane-2-carboxylic acid](/img/structure/B13861748.png)
![Octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;heptahydrate](/img/structure/B13861749.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13861753.png)
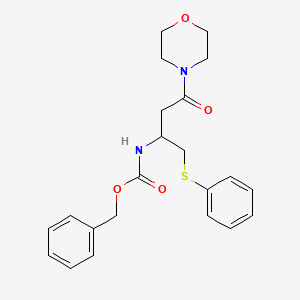
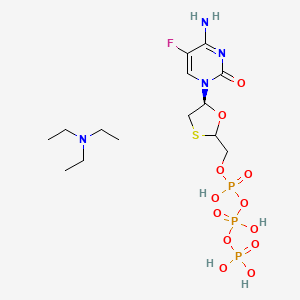
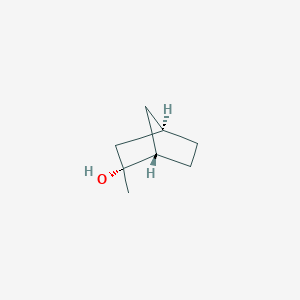
![(4R,6R)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4,6-dicarboxylic Acid](/img/structure/B13861776.png)
